
Ethyl 6-methylindolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methylindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The indolizine ring system is a significant structural motif in many natural products and synthetic compounds, making it an important target for chemical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylindolizine-2-carboxylate typically involves the construction of the indolizine ring system followed by functionalization at specific positions. One common method is the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . This method allows for the selective formation of the indolizine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methylindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
Ethyl 6-methylindolizine-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives and other heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential as a drug candidate for treating various diseases, including cancer and infectious diseases, is being explored.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications
Mécanisme D'action
The mechanism of action of ethyl 6-methylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring system can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Ethyl 6-methylindolizine-2-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Indolizine derivatives: Other indolizine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Pyrrole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and are known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 6-methylindolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-11-5-4-9(2)7-13(11)8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
PLWYAMBHFSBGEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C=C(C=CC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


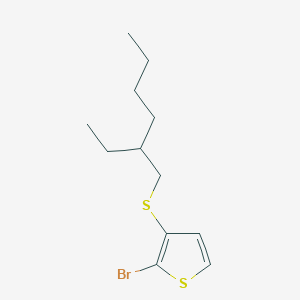
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
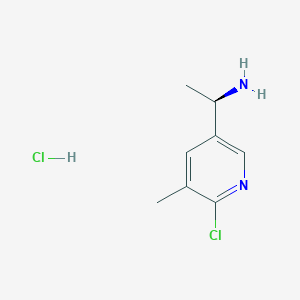
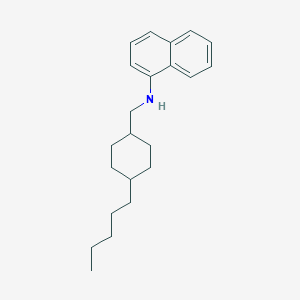
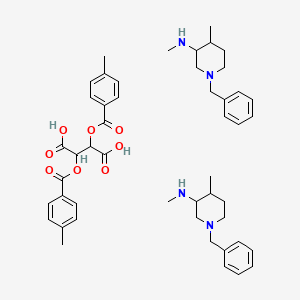
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)

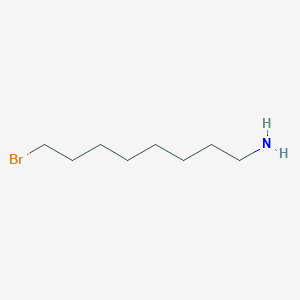
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)


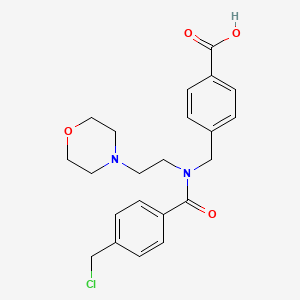
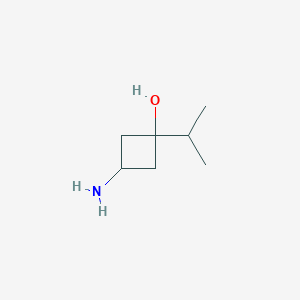
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
